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Introduction

Methyl anisate, a naturally occurring ester found in a variety of plants and essential oils, is a
compound of significant interest in the fields of sensory science, flavor and fragrance chemistry,
and pharmacology. Its distinct aromatic profile contributes to the characteristic notes of
numerous food products and fragrances. This technical guide provides an in-depth exploration
of the olfactory properties and sensory profile of methyl anisate, detailing its chemical
characteristics, sensory perception, and the methodologies used for its evaluation.

Physicochemical Properties

A comprehensive understanding of the olfactory properties of a compound begins with its
physicochemical characteristics, which influence its volatility and interaction with olfactory
receptors.
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Property Value Reference
Molecular Formula CoH1003 [1112]
Molecular Weight 166.17 g/mol [1][3]
Appearance White crystalline solid [4]

Melting Point 47-51 °C [3]

Boiling Point 244-245 °C [3]

0.016 mmHg @ 25 °C
Vapor Pressure . [5]
(estimated)

Solubility in Water 643.1 mg/L @ 20 °C [51[6]

LogP (o/w) 2.27 [41[5]

Olfactory and Sensory Profile

Methyl anisate is characterized by a complex and multifaceted sensory profile, with distinct
notes perceived through both orthonasal (smell) and retronasal (taste) olfaction.

Odor Profile

The odor of methyl anisate is predominantly described as sweet, floral, and anisic, with herbal
undertones. More detailed sensory panel analyses have identified a broader spectrum of
descriptors, providing a richer understanding of its aromatic complexity.
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Odor Descriptor Prevalence/Description Reference

A primary and dominant
Sweet . [1]
characteristic.

Often described as a key
Floral _ [1]
feature of its aroma.

Anisic A distinct licorice-like note. [1]

A subtle, green, and
Herbal ) [5]
herbaceous quality.

o A creamy and sweet nuance
Vanilla-like o ) [7]
reminiscent of vanilla.

A mild, warming spice

Spicy [7]
character.

Wood A faint, dry, and woody 7]
00
Y background note.

A soft, cosmetic-like powdery
Powdery t [7]
scent.

- A subtle fruity note with a 1
er
i cherry-like aspect.

Phenolic A minor phenolic off-note. [1]

Taste Profile

When evaluated in the mouth, methyl anisate imparts a flavor profile that mirrors its aromatic
characteristics, with additional nuances becoming apparent.
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Taste Descriptor Description Reference
Sweet A primary taste sensation. [7]
Spicy A noticeable spicy character. [7]
Anisic-like A prominent licorice-like flavor. [7]

) A complex note combining
Woody Vanilla ] [7]
woody and vanilla flavors.

o A distinct and recognizable
Licorice o [7]
licorice taste.

Methyl Salicylate Nuances A subtle hint of wintergreen. [7]
Lingering Sweet Coumarin A persistent sweet and creamy 7]
Vanilla Aftertaste aftertaste.

Note: While "Aroma threshold values" and "Taste threshold values" are mentioned in the
literature, specific quantitative data for methyl anisate remains elusive in publicly available
scientific databases.

Experimental Protocols for Sensory Evaluation

The sensory profile of methyl anisate is typically determined using a combination of
instrumental and human sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds responsible for
the aroma of a sample. In this method, the effluent from a gas chromatograph is split, with one
portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port
where a trained sensory panelist can detect and describe the odor of the eluting compounds.

Methodology:

o Sample Preparation: A solution of methyl anisate is prepared in a suitable solvent (e.g.,
ethanol or diethyl ether).
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Injection: A small volume of the sample is injected into the gas chromatograph.

Separation: The volatile compounds are separated based on their boiling points and polarity
as they pass through the GC column.

Detection and Olfactory Evaluation: As the separated compounds exit the column, they are
simultaneously detected by the mass spectrometer and sniffed by a trained panelist. The
panelist records the retention time, odor descriptor, and intensity of each aroma detected.

Data Analysis: The data from the mass spectrometer and the sensory panel are correlated to
identify the chemical compound responsible for each specific odor note.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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